molecular formula C12H14BrNO4S B7189244 5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide

5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide

Cat. No.: B7189244
M. Wt: 348.21 g/mol
InChI Key: QGKQACMXEDVDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an oxolan-3-ylsulfonyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide typically involves multiple steps. One common synthetic route includes the bromination of 2-methylbenzamide to introduce the bromine atom at the 5th position. This is followed by the sulfonylation of the amide nitrogen with oxolan-3-ylsulfonyl chloride under basic conditions. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce various arylated or alkylated benzamides.

Scientific Research Applications

5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the oxolan-3-ylsulfonyl group.

    5-bromo-2-methylbenzamide: Similar structure but lacks the sulfonyl group.

    N-(oxolan-3-ylsulfonyl)benzamide: Similar structure but lacks the bromine atom.

Uniqueness

5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide is unique due to the combination of the bromine, methyl, and oxolan-3-ylsulfonyl groups. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. Its distinct structure allows for diverse applications and interactions that are valuable in various research fields.

Properties

IUPAC Name

5-bromo-2-methyl-N-(oxolan-3-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-8-2-3-9(13)6-11(8)12(15)14-19(16,17)10-4-5-18-7-10/h2-3,6,10H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKQACMXEDVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NS(=O)(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.